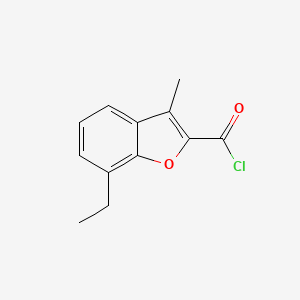
7-Ethyl-3-methyl-1-benzofuran-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-3-methyl-1-benzofuran-2-carbonyl chloride is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl group at the 7th position, a methyl group at the 3rd position, and a carbonyl chloride group at the 2nd position of the benzofuran ring.
Preparation Methods
The synthesis of 7-ethyl-3-methyl-1-benzofuran-2-carbonyl chloride can be achieved through several synthetic routes. One common method involves the cyclization of o-(1-alkynyl)anisoles mediated by p-toluenesulfonic acid to obtain 2-arylsubstituted benzofurans . Another approach includes the rearrangement and cyclization reactions of 2-hydroxybenzophenones with Corey-Chaykovsky reagent . Industrial production methods often involve the use of catalysts such as palladium or platinum to facilitate the ring closure reactions .
Chemical Reactions Analysis
7-Ethyl-3-methyl-1-benzofuran-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups such as alcohols or amines.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Scientific Research Applications
7-Ethyl-3-methyl-1-benzofuran-2-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Mechanism of Action
The mechanism of action of 7-ethyl-3-methyl-1-benzofuran-2-carbonyl chloride involves its interaction with molecular targets and pathways within biological systems. For example, benzofuran derivatives can inhibit the production of pro-inflammatory cytokines, making them potential anti-inflammatory agents . Additionally, these compounds can interact with enzymes and receptors, leading to various biological effects such as inhibition of tumor growth or viral replication .
Comparison with Similar Compounds
7-Ethyl-3-methyl-1-benzofuran-2-carbonyl chloride can be compared with other benzofuran derivatives, such as:
3-Methylbenzofuran: This compound lacks the ethyl and carbonyl chloride groups, resulting in different chemical properties and biological activities.
Benzo[b]thiophene-2-carboxaldehyde: This compound contains a sulfur atom in place of the oxygen in the furan ring, leading to distinct reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
58455-58-6 |
|---|---|
Molecular Formula |
C12H11ClO2 |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
7-ethyl-3-methyl-1-benzofuran-2-carbonyl chloride |
InChI |
InChI=1S/C12H11ClO2/c1-3-8-5-4-6-9-7(2)10(12(13)14)15-11(8)9/h4-6H,3H2,1-2H3 |
InChI Key |
SKXHMQXKWAVHLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(O2)C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


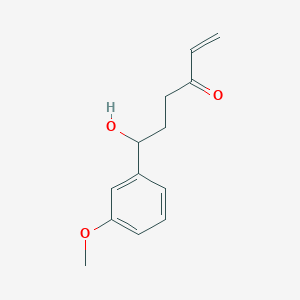
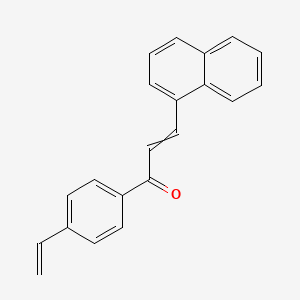

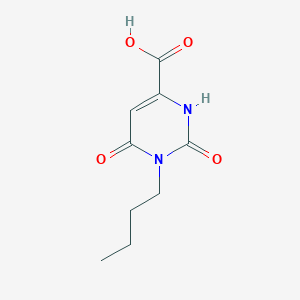
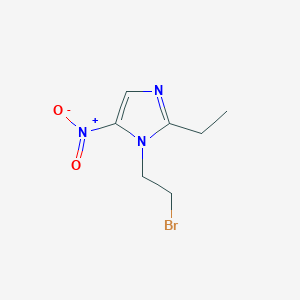

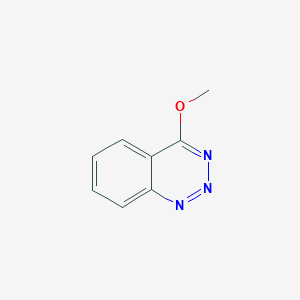
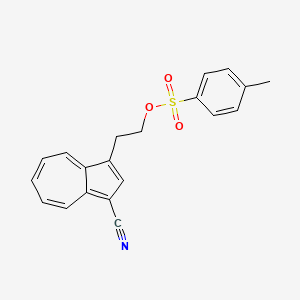
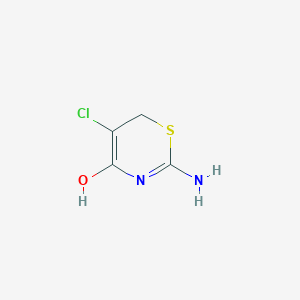
![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)
![(1E)-1-Butyl-3-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14626783.png)
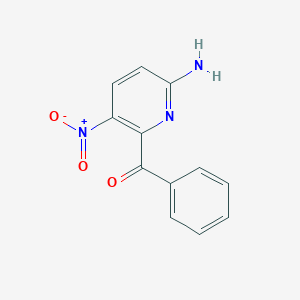
![(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14626791.png)
![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)
